molecular formula C19H19N3O3S B3596801 N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3596801
M. Wt: 369.4 g/mol
InChI Key: BBYWSZFEZZKLHC-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)benzamide
  • 3,5-dimethyl-1-phenyl-1H-pyrazole

Uniqueness

N-(2-acetylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-acetylphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-19(14(2)22(20-13)16-9-5-4-6-10-16)26(24,25)21-18-12-8-7-11-17(18)15(3)23/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWSZFEZZKLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=CC=C3C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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